17-Methylprogesterone is synthesized from natural steroid precursors, specifically from 17-alpha-hydroxyprogesterone. It falls under the broader classification of synthetic progestins, which are often utilized in contraceptives and treatments for menstrual disorders, endometriosis, and certain types of cancer.
The synthesis of 17-Methylprogesterone involves several intricate steps, typically starting from 17-alpha-hydroxyprogesterone. A common method includes the following key stages:
The molecular formula of 17-Methylprogesterone is , with a molecular weight of approximately 328.5 g/mol. Its structural features include:
This structure allows it to bind effectively to progesterone receptors in target tissues.
17-Methylprogesterone participates in various chemical reactions:
The mechanism of action for 17-Methylprogesterone primarily involves its interaction with progesterone receptors located in various tissues such as the uterus and mammary glands. Upon binding:
Studies indicate that 17-Methylprogesterone exhibits higher progestogenic activity than natural progesterone when administered via non-oral routes due to better receptor affinity.
The physical properties of 17-Methylprogesterone include:
These properties influence its formulation in pharmaceutical preparations.
17-Methylprogesterone has several significant applications:
The isolation of progesterone in 1934 marked a pivotal breakthrough in reproductive endocrinology, revealing its critical role in endometrial maturation and pregnancy maintenance. However, natural progesterone exhibited significant pharmacological limitations, notably poor oral bioavailability due to extensive first-pass metabolism and rapid hepatic inactivation. These shortcomings drove intensive research throughout the 1940s to synthesize analogues with enhanced metabolic stability and potency. The structural exploration focused on chemical modifications at positions C6, C17, and C19 of the pregnane nucleus, aiming to sterically hinder enzymatic degradation while retaining high affinity for progesterone receptors. This era saw the development of early derivatives like ethisterone (17α-ethinyltestosterone) in 1938, which demonstrated oral activity but weaker progestational effects than progesterone in standard bioassays [1] [6] [9].
In 1949, Plattner, Heusser, and Herzig achieved the first definitive synthesis of 17α-methylprogesterone (systematic name: 17α-methylpregn-4-ene-3,20-dione). Their approach involved stereoselective methylation at the C17 position of a progesterone precursor. Key steps included:
17α-Methylprogesterone was evaluated alongside two other landmark progestins developed in the same period:
Table 1: Comparative Progestational Activity of Early Steroidal Derivatives
Compound | Relative Potency (Subcutaneous) | Oral Activity | Key Structural Feature |
---|---|---|---|
Progesterone | 1.0 (Reference) | Negligible | 4-pregnene-3,20-dione |
Ethisterone | 0.5–0.8 | Moderate | 17α-Ethinyltestosterone |
19-Norprogesterone | 4.0–8.0 | Minimal | Absence of C19 methyl group |
17α-Methylprogesterone | 2.0 | Minimal | 17α-Methyl group |
Although 17α-methylprogesterone itself was never commercialized, its discovery directly catalyzed the development of clinically impactful analogues:1. Medroxyprogesterone Acetate (MPA): Building on the potency enhancement from C17 methylation, researchers at Upjohn introduced additional modifications:- A 6α-methyl group to further block hepatic reduction.- A 17α-acetate ester to prolong half-life via slow hydrolysis in vivo.MPA (synthesized 1957, marketed 1959) exhibited 10–25 times the oral potency of ethisterone, becoming a cornerstone of hormonal therapy [1] [6].2. Medrogestone: Schering AG developed this derivative (6-methyl-6-dehydro-17α-methylprogesterone) in 1961. It retained the 17α-methyl group but incorporated Δ6 unsaturation and a 6-methyl substituent, enhancing oral activity and receptor affinity. Marketed in 1966, it was among the first orally active progestins derived from progesterone (not testosterone) [1] [8].
Table 2: Clinically Developed Analogues Inspired by 17α-Methylprogesterone
Analog | Structural Modifications vs. 17α-Methylprogesterone | Key Clinical Introduction |
---|---|---|
Medroxyprogesterone Acetate | Addition of 6α-methyl; 17α-acetate ester | 1959 (Prodox®, later Provera®) |
Medrogestone | Δ6 unsaturation; 6-methyl group | 1966 (Colprone®) |
Demegestone | 17α-methyl + Δ9 unsaturation | 1974 (Lutionex®) |
Trimegestone | 17α-methyl + 21(S)-hydroxy, Δ9 unsaturation | 2001 (Senshio®) |
The structural insights from 17α-methylprogesterone—specifically, the C17 methylation strategy—enabled the rational design of later 19-norprogesterone derivatives like demegestone (1974), promegestone (1983), and trimegestone (2001), all retaining the 17α-methyl group for enhanced progestogenic specificity and metabolic stability [1] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7